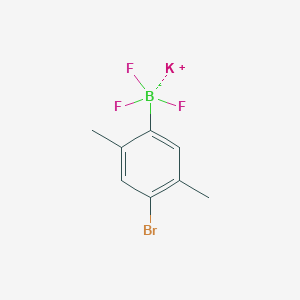

Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate is a boron-containing chemical compound widely used in chemical research and industry. This compound is particularly notable for its stability and reactivity, making it a valuable reagent in various chemical reactions, especially in Suzuki–Miyaura cross-coupling reactions .

Mécanisme D'action

Target of Action

Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate, also known as KBBF, is a boron-containing chemical compound. It is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of KBBF are the organic groups that participate in the SM coupling reaction .

Mode of Action

In the SM coupling reaction, KBBF interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is the main biochemical pathway affected by KBBF . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic chemistry and crucial for the synthesis of many organic compounds .

Result of Action

The result of KBBF’s action in the SM coupling reaction is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to advancements in fields such as pharmaceuticals, agrochemicals, and materials science .

Action Environment

The efficacy and stability of KBBF can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, such as temperature and solvent, can affect the efficiency of the reaction . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate typically involves the reaction of 4-bromo-2,5-dimethylphenylboronic acid with potassium bifluoride (KHF2). This reaction is carried out under mild conditions, often in an aqueous medium, to yield the desired trifluoroborate salt .

Industrial Production Methods: Industrial production of potassium trifluoroborates, including this compound, generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura cross-coupling reactions. This compound can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.

Oxidation: Strong oxidizing agents like hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound .

Applications De Recherche Scientifique

Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

- Potassium phenyltrifluoroborate

- Potassium (4-methoxyphenyl)trifluoroborate

- Potassium (4-chlorophenyl)trifluoroborate

Comparison: Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. Compared to other trifluoroborates, it offers distinct advantages in terms of stability and compatibility with various reaction conditions .

Activité Biologique

Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate (C₈H₈BBrF₃K), a member of the organoboron compound family, has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a brominated aromatic ring with two methyl groups and a trifluoroborate moiety. The trifluoroborate group enhances its utility in synthetic applications, particularly in cross-coupling reactions essential for organic synthesis. The presence of bromine increases the electrophilicity of the aromatic system, making it a valuable precursor in various chemical reactions.

The biological effects of organoboron compounds are often attributed to their ability to interact with biological macromolecules. The vacant p-orbital of boron allows for reversible dative bonding with Lewis basic amino acids in enzyme active sites, forming stable complexes that can modulate enzymatic activity . This interaction may lead to inhibition or activation of various metabolic pathways.

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, a comparison with similar organoboron compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Potassium (2-bromo-4-methylphenyl)trifluoroborate | Similar brominated aromatic system | Different substitution pattern on the aromatic ring |

| Potassium (4-chloro-2,5-dimethylphenyl)trifluoroborate | Chlorine instead of bromine | Varies in reactivity due to different halogen |

| Potassium (4-fluoro-2,5-dimethylphenyl)trifluoroborate | Fluoro group introduces different properties | Enhanced electrophilicity compared to bromo derivative |

The specific substitution pattern and the combination of bromine and trifluoroborate groups enhance the reactivity and utility of this compound compared to its analogs.

Antitumor Research

Research has indicated that organoboron compounds can induce apoptosis in various cancer cell lines. For example, studies have shown that boron-containing compounds can disrupt cellular processes leading to programmed cell death. Although direct studies on this compound are scarce, its structural similarities to other bioactive organoboron compounds suggest potential antitumoral properties.

Antimicrobial Studies

A study evaluating the antimicrobial activity of related organoboron compounds demonstrated effectiveness against several bacterial strains. While specific data on this compound is lacking, the promising results from other organoboron derivatives highlight a potential area for future research.

Propriétés

IUPAC Name |

potassium;(4-bromo-2,5-dimethylphenyl)-trifluoroboranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BBrF3.K/c1-5-4-8(10)6(2)3-7(5)9(11,12)13;/h3-4H,1-2H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQAEUXTARFQLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1C)Br)C)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BBrF3K |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.